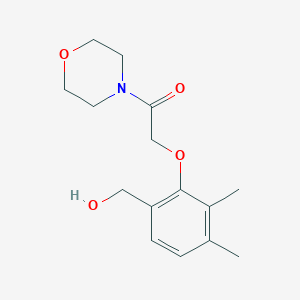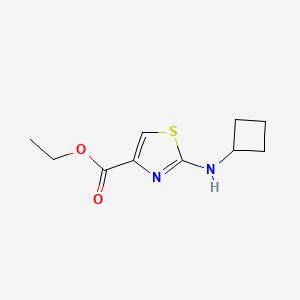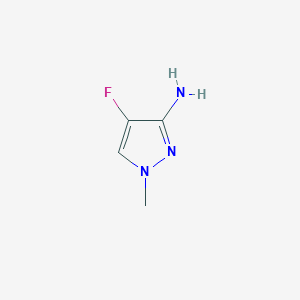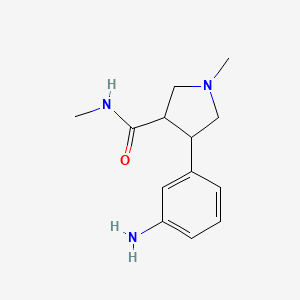
2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone is an organic compound with a complex structure that includes a phenoxy group, a morpholino group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenol with formaldehyde to introduce the hydroxymethyl group. This is followed by the reaction with morpholine and an appropriate acylating agent to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ketone group yields an alcohol .
Applications De Recherche Scientifique
2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phenoxy and morpholino derivatives, such as:
- 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-piperidinoethanone
- 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-pyrrolidinoethanone .
Uniqueness
What sets 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
2-[6-(hydroxymethyl)-2,3-dimethylphenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H21NO4/c1-11-3-4-13(9-17)15(12(11)2)20-10-14(18)16-5-7-19-8-6-16/h3-4,17H,5-10H2,1-2H3 |
Clé InChI |
NKUYUEHVHZHZTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)CO)OCC(=O)N2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)


![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)




![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)
![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)
![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)

![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)
